2-(Difluoromethyl)-3,6-difluorobenzonitrile

Description

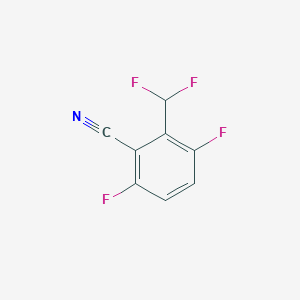

2-(Difluoromethyl)-3,6-difluorobenzonitrile (CAS RN: 1672663-80-7) is a fluorinated aromatic nitrile with the molecular formula C₈H₃F₄N and a molecular mass of 189.11 g/mol . Its structure features a benzonitrile core substituted with a difluoromethyl group (-CF₂H) at the 2-position and fluorine atoms at the 3- and 6-positions (Figure 1). Fluorinated benzonitriles are critical intermediates in agrochemical and pharmaceutical synthesis due to fluorine’s ability to enhance metabolic stability, lipophilicity, and bioavailability .

Properties

IUPAC Name |

2-(difluoromethyl)-3,6-difluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F4N/c9-5-1-2-6(10)7(8(11)12)4(5)3-13/h1-2,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDLFMPUGGRJQDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C#N)C(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601260861 | |

| Record name | 2-(Difluoromethyl)-3,6-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601260861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1672663-80-7 | |

| Record name | 2-(Difluoromethyl)-3,6-difluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1672663-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Difluoromethyl)-3,6-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601260861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-3,6-difluorobenzonitrile typically involves difluoromethylation reactions. One common method is the reaction of a suitable benzonitrile precursor with difluoromethylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of metal-based catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-3,6-difluorobenzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated benzoic acids, while reduction can produce difluoromethylated amines .

Scientific Research Applications

2-(Difluoromethyl)-3,6-difluorobenzonitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s unique properties make it useful in studying biological systems and interactions.

Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-3,6-difluorobenzonitrile involves its interaction with specific molecular targets. The difluoromethyl group can act as a bioisostere for other functional groups, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of enzymes and receptors, depending on the specific application .

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Physicochemical Comparison

Research Findings and Trends

- Fluorine’s Role: Difluoromethyl groups enhance metabolic stability and membrane permeability compared to non-fluorinated analogs .

- Positional Effects : Fluorine at position 3 in the target compound may sterically hinder electrophilic attacks, whereas position 6 fluorine enhances electronic withdrawal, stabilizing the nitrile group .

- Agrochemical Potential: Structural similarities to fluxapyroxad (a succinate dehydrogenase inhibitor) suggest utility in fungicide development .

Biological Activity

2-(Difluoromethyl)-3,6-difluorobenzonitrile, with CAS No. 1672663-80-7, is a fluorinated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals. Its unique structure, featuring difluoromethyl and difluorobenzonitrile moieties, suggests potential biological activities that merit detailed investigation.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through the formation of stable bonds and modulation of biochemical pathways.

Target Interactions

- Lipophilicity : The difluoromethyl groups enhance the compound's lipophilic character, which can influence its bioavailability and interaction with cellular membranes.

- Hydrogen Bonding : These groups also facilitate hydrogen bonding, potentially affecting enzyme-substrate interactions and receptor binding.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Case Studies

- In Vitro Studies : In vitro assays have demonstrated that related difluorobenzonitriles can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and U87-MG (glioblastoma). For example, compounds structurally similar to this compound have shown IC50 values in the low micromolar range against these cell lines .

- Animal Models : In xenograft models using mice, similar compounds have resulted in significant tumor regression without observable toxicity at therapeutic doses. This suggests a favorable safety profile for further development .

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its chemical structure:

- Absorption : The lipophilic nature likely enhances absorption across biological membranes.

- Metabolism : Fluorinated compounds can exhibit unique metabolic pathways; hence, further studies are required to elucidate the metabolic fate of this compound in vivo.

- Elimination : The elimination half-life and routes of excretion are yet to be characterized but are crucial for understanding its therapeutic window.

Data Table: Biological Activity Overview

Q & A

Basic: What are the established synthetic routes for preparing 2-(difluoromethyl)-3,6-difluorobenzonitrile?

Methodological Answer:

The compound can be synthesized via halogen-exchange fluorination , a method validated for structurally similar fluorinated benzonitriles. For example, fluorination of chlorinated precursors (e.g., 3,6-dichloro-2-chloromethylbenzonitrile) using spray-dried potassium fluoride (KF) in polar aprotic solvents like 1,3-dimethylimidazolidin-2-one (DMI) at elevated temperatures (e.g., 290°C) achieves high yields. Catalysts such as tetraphenylphosphonium bromide enhance reactivity by stabilizing transition states .

Key Data:

| Reaction Component | Role | Example Conditions |

|---|---|---|

| KF | Fluorinating agent | 5-10 equivalents |

| DMI | Solvent | Reflux at 290°C |

| Catalyst (e.g., Ph₄PBr) | Accelerates fluorination | 0.1-1 mol% |

Advanced: How can reaction conditions be optimized to minimize by-products in fluorinated benzonitrile synthesis?

Methodological Answer:

Byproducts often arise from incomplete fluorination or over-fluorination. To mitigate this:

- Use anhydrous KF to prevent hydrolysis side reactions.

- Employ high-pressure reactors for controlled temperature and pressure (e.g., 200–300°C, 5–10 bar).

- Monitor reaction progress via 19F NMR to detect intermediates like 4-chloro-3-fluorobenzonitrile, which indicate incomplete substitution . Computational modeling (e.g., DFT) can predict substituent reactivity to guide precursor design .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 19F NMR : Identifies fluorine environments (δ ~ -110 to -150 ppm for CF₂ groups).

- 13C NMR : Confirms nitrile carbon (C≡N) at ~115–120 ppm.

- IR Spectroscopy : Detects C≡N stretching (~2230 cm⁻¹) and C-F bonds (~1100–1250 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 215.03 for C₈H₃F₄N) .

Advanced: How do the electronic effects of fluorine substituents influence the compound’s reactivity?

Methodological Answer:

The difluoromethyl (-CF₂H) and fluorine groups exert strong electron-withdrawing effects, which:

- Reduce electron density on the aromatic ring, directing electrophilic substitution to the para position relative to the nitrile group.

- Increase hydrolytic stability of the nitrile group compared to non-fluorinated analogs.

- Hammett constants (σₚ) for -CF₂H (~0.43) and -F (~0.06) can predict substituent effects on reaction kinetics .

Basic: What are the key physicochemical properties of this compound relevant to drug discovery?

Methodological Answer:

| Property | Value/Method | Relevance |

|---|---|---|

| LogP | ~2.5 (calculated) | Lipophilicity for membrane permeability |

| Aqueous Solubility | <1 mg/mL (experimental) | Bioavailability considerations |

| pKa | ~-1 (C≡N group) | Stability in physiological pH |

| Data derived from analogs like 3,5-difluorobenzonitrile . |

Advanced: How can computational methods predict the biological activity of fluorinated benzonitriles?

Methodological Answer:

- Molecular Docking : Models interactions with target proteins (e.g., fungal Complex II inhibitors, as seen in structurally related benzamides ).

- QSAR Studies : Correlate substituent electronegativity (e.g., F, CF₂H) with antifungal activity.

- ADMET Prediction : Tools like SwissADME assess absorption risks due to high logP or low solubility .

Basic: What safety precautions are required when handling fluorinated benzonitriles?

Methodological Answer:

- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis.

- Personal Protective Equipment (PPE) : Fluorine-resistant gloves (e.g., Viton®), fume hoods for volatile byproducts (e.g., HF).

- Waste Disposal : Neutralize with calcium carbonate before aqueous disposal .

Advanced: How can contradictory data on fluorination efficiency be resolved?

Methodological Answer:

Contradictions often stem from:

- Catalyst Purity : Impure KF (e.g., hydrated forms) reduces reactivity. Use Karl Fischer titration to verify dryness .

- Reaction Scale : Lab-scale reactions (<1 g) may not replicate industrial conditions. Pilot studies with flow chemistry improve reproducibility .

Basic: What are the primary applications of this compound in academic research?

Methodological Answer:

- Agrochemical Intermediates : Precursor for fungicides targeting Complex II (e.g., boscalid analogs) .

- Fluorinated Liquid Crystals : Nitrile groups enhance dipole moments for optoelectronic materials.

- Bioisosteres : Replace metabolically labile groups in drug candidates .

Advanced: What strategies improve regioselectivity in electrophilic substitution reactions?

Methodological Answer:

- Directed Metalation : Use lithium bases (e.g., LDA) to deprotonate specific positions.

- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for -OH groups in hydroxylated analogs) .

- Microwave-Assisted Synthesis : Enhances kinetic control over thermodynamic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.